molecular formula C23H21NO6S B281574 Methyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate

Methyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate

Cat. No. B281574
M. Wt: 439.5 g/mol
InChI Key: MAWAOGAOUVQLEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate, also known as MEF, is a synthetic compound that has gained attention in the scientific community due to its potential use as a pharmacological tool. MEF has been found to exhibit potent inhibitory effects on certain enzymes, making it a promising candidate for use in drug discovery and development. In

Mechanism of Action

Methyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate exerts its inhibitory effects on enzymes by binding to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The exact mechanism of action of Methyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is still being studied, with researchers exploring the structural and functional aspects of the compound and its interaction with enzymes.
Biochemical and Physiological Effects:
Methyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has been shown to exhibit potent anti-inflammatory effects in several in vitro and in vivo studies. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, as well as reduce the recruitment of immune cells to sites of inflammation. Methyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has also been shown to exhibit vasodilatory effects, making it a potential candidate for the treatment of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

Methyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has several advantages as a pharmacological tool, including its potency, selectivity, and ease of synthesis. However, there are also limitations to its use in lab experiments, including its potential toxicity and limited solubility in aqueous solutions. Researchers must take these factors into consideration when designing experiments involving Methyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate.

Future Directions

There are several future directions for research involving Methyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate. One area of focus is the development of Methyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate analogs with improved pharmacological properties, such as increased potency and solubility. Another area of focus is the exploration of the potential therapeutic applications of Methyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate in the treatment of various diseases, such as asthma, chronic obstructive pulmonary disease, and Alzheimer's disease. Additionally, researchers are studying the structural and functional aspects of Methyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate and its interaction with enzymes, with the goal of gaining a better understanding of its mechanism of action.
Conclusion:
Methyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is a synthetic compound that has gained attention in the scientific community due to its potential use as a pharmacological tool. Its inhibitory effects on certain enzymes make it a promising candidate for use in drug discovery and development. While there are limitations to its use in lab experiments, there are also several future directions for research involving Methyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate, including the development of analogs with improved pharmacological properties and the exploration of its potential therapeutic applications.

Synthesis Methods

Methyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate can be synthesized through a multistep process involving the use of various reagents and catalysts. The first step involves the synthesis of a key intermediate, which is then subjected to further reactions to obtain the final product. The synthesis method of Methyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has been described in detail in several scientific publications, with modifications made to improve yield and purity.

Scientific Research Applications

Methyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has been found to exhibit inhibitory effects on several enzymes, including PDE4, PDE5, and PDE9. These enzymes are involved in regulating various physiological processes, such as inflammation, smooth muscle contraction, and neuronal signaling. Inhibition of these enzymes has been shown to have therapeutic potential in the treatment of various diseases, including asthma, chronic obstructive pulmonary disease, erectile dysfunction, and Alzheimer's disease.

properties

Molecular Formula

C23H21NO6S

Molecular Weight

439.5 g/mol

IUPAC Name

methyl 5-[(4-ethoxyphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C23H21NO6S/c1-4-29-15-9-11-16(12-10-15)31(26,27)24-20-13-19-21(23(25)28-3)14(2)30-22(19)18-8-6-5-7-17(18)20/h5-13,24H,4H2,1-3H3

InChI Key

MAWAOGAOUVQLEI-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C

Origin of Product

United States

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